molecular formula C14H14FNO3S B4515737 N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide

N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide

Cat. No.: B4515737
M. Wt: 295.33 g/mol
InChI Key: IVHIOHYWAKJTPT-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

The synthesis of N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide typically involves the reaction of 4-fluorophenol with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions generally require controlled temperatures and anhydrous environments to ensure high yields and purity .

Chemical Reactions Analysis

N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The compound’s fluorophenoxy group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide can be compared with other sulfonamide-based compounds such as:

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c15-12-6-8-13(9-7-12)19-11-10-16-20(17,18)14-4-2-1-3-5-14/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHIOHYWAKJTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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